molecular formula C20H22ClN3O3S B14105920 N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14105920
M. Wt: 419.9 g/mol
InChI Key: ZMCZMLJCRGHMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused heterocyclic core, a 4-chlorobenzyl group, and a branched 3-methylbutyl chain. The acetamide linker likely facilitates hydrogen bonding interactions, a common feature in kinase inhibitors or enzyme-targeting agents .

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H22ClN3O3S/c1-13(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)

InChI Key

ZMCZMLJCRGHMOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a chlorobenzyl group attached to a thieno[3,2-d]pyrimidine core and an acetamide moiety, which may confer unique pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C20H22ClN3O3S
  • Molecular Weight : 419.9 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or interfere with DNA/RNA synthesis, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds in the thienopyrimidine class have shown efficacy against various bacterial strains and fungi.
  • Case Study : A study demonstrated that derivatives of thienopyrimidine exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

  • Cell Line Studies : Preliminary studies indicate that similar thienopyrimidine compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table of Biological Activities

Activity TypeModel/MethodResult Summary
AntimicrobialIn vitro against S. aureusSignificant inhibition observed
AnticancerMCF-7 and HeLa cell linesInduction of apoptosis noted
Enzyme InhibitionEnzymatic assaysModulation of enzyme activity reported

Structural Activity Relationship (SAR)

The unique combination of substituents in this compound enhances its biological activity compared to other derivatives. Studies have indicated that:

  • The presence of the chlorobenzyl group increases lipophilicity and cellular uptake.
  • The dioxothieno[3,2-d]pyrimidine core is crucial for interacting with biological targets.

Future Directions

Further research is warranted to explore:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating the potential synergistic effects with other anticancer or antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A ():

  • Structure: Tetrahydrothieno[3,2-d]pyrimidine with phenylamino and acetyl substituents.
  • Key Differences: Saturated thienopyrimidine ring vs. the unsaturated core in the target compound.

Compound B ():

  • Structure : Pyrido[3,2-d]pyrimidine with 4-chlorobenzyl and 2,5-dimethoxyphenylacetamide.
  • Key Differences : Pyridine ring fused to pyrimidine instead of thiophene.
  • Impact: The pyrido system may enhance π-π stacking interactions compared to thieno derivatives, influencing target selectivity .

Compound C ():

  • Structure: Pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone substituents.
  • Key Differences : Pyrazole fusion alters electronic properties.
  • Impact: Pyrazolo-pyrimidines often exhibit potent kinase inhibition, suggesting the target compound’s thieno analog may have distinct activity .
Substituent Variations

4-Chlorobenzyl Group (Common in ):

  • Role : Enhances lipophilicity (logP) and resistance to oxidative metabolism.
  • Comparison : In , a 4-chlorobenzyl-acetamide derivative lacks the pyrimidine core but shares similar solubility challenges (m.p. 124–125°C) .

Alkyl Chain Variations (3-Methylbutyl vs. Others):

  • Compound D (): Features a tetrahydropyrimidine with 2,4-difluorobenzyl and benzyl groups.
  • Impact : Longer alkyl chains (e.g., 3-methylbutyl) may increase membrane permeability but reduce aqueous solubility compared to shorter chains .

Acetamide Linker Modifications :

  • Compound E (): Incorporates a 1,3,4-oxadiazole-thioacetamide group.
  • Impact : Electronegative substituents (e.g., oxadiazole) may improve binding to cysteine-rich targets but reduce metabolic stability compared to simple acetamides .
Physicochemical and Spectral Properties
Compound Core Structure Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound Thieno[3,2-d]pyrimidine 4-Chlorobenzyl, 3-methylbutyl N/A ~1,730 (estimated) 2.10 (COCH3), 7.37–7.47 (Ar-H)*
Compound A Tetrahydrothieno[3,2-d]pyrimidine Phenylamino, acetyl 143–145 1,730, 1,690 2.10 (COCH3), 7.37–7.47 (Ar-H)
Compound B Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2,5-dimethoxyphenyl N/A ~1,700 (estimated) 3.57 (CH2), 7.37–7.47 (Ar-H)
Compound E Oxadiazole-pyrimidine 4-Nitrophenyl, thioacetamide N/A 1,690 (C=O) 8.10–8.30 (NO2-Ar-H)

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.